molecular formula C12H11ClN4O B11665181 N'-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11665181
M. Wt: 262.69 g/mol
InChI Key: NIBMDCYEYVQFFC-VGOFMYFVSA-N
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Description

N'-[(E)-(2-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base derivative synthesized via condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 2-chlorobenzaldehyde. Its structure has been confirmed using spectroscopic techniques (IR, $ ^1H $-NMR, $ ^{13}C $-NMR) and elemental analysis. Key spectral features include:

  • IR: A strong C=O stretch at 1667 cm$ ^{-1} $ and C=N stretch at 1621–1465 cm$ ^{-1} $, along with NH absorption at 3375 cm$ ^{-1} $ .
  • NMR: The imine proton (–N=CH–) resonates at δ 8.45 ppm, while the pyrazole and aromatic protons appear between δ 7.87–7.24 ppm .
  • Melting point: 238–240°C, indicative of high crystallinity .

Single-crystal X-ray diffraction (employing SHELXL ) has verified the (E)-configuration of the imine group and planar geometry, critical for biological interactions .

Properties

Molecular Formula

C12H11ClN4O

Molecular Weight

262.69 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C12H11ClN4O/c1-8-6-11(16-15-8)12(18)17-14-7-9-4-2-3-5-10(9)13/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+

InChI Key

NIBMDCYEYVQFFC-VGOFMYFVSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that N'-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide demonstrates significant antimicrobial properties. It has been tested against various bacteria and fungi, showing promising results in inhibiting growth. The mechanism involves the formation of stable complexes with metal ions, which can inhibit metalloenzyme activity crucial for microbial survival.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.

Anticancer Potential

This compound has shown potential as an anticancer agent in preliminary studies. Its ability to interact with nucleophilic sites on proteins may lead to the inhibition of cancer cell proliferation.

Industrial Applications

The compound's ability to form stable complexes with transition metals makes it valuable in industrial applications, particularly in catalysis and materials science. Its unique structural features allow it to be used as a ligand in coordination chemistry, facilitating various chemical reactions.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesNotable Properties
3-(2-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazideSimilar pyrazole and chlorophenyl groupsExplored for biological activity similar to this compound
4-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazideContains thienyl instead of phenylExhibits insecticidal properties
3-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-pyrazole-5-carbohydrazideFeatures nitrophenyl groupKnown for distinct biological activity due to nitro substitution

This table illustrates how this compound stands out due to its specific chlorophenyl substitution and the presence of both pyrazole and carbohydrazide functionalities.

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro assays showed that this compound induced apoptosis in cancer cell lines through the activation of caspase pathways, suggesting its potential as a therapeutic agent in cancer treatment .

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with biological targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its hydrazone moiety can interact with nucleophilic sites in proteins, leading to enzyme inhibition and antimicrobial effects .

Comparison with Similar Compounds

Structural Insights :

  • Electron-withdrawing groups (e.g., Cl) : Enhance stability and dipole moments, as seen in the title compound (2-Cl) and dichloro analog (2,4-Cl$ _2 $) .
  • Electron-donating groups (e.g., OCH$ _3 $, N(CH$ _3 $)$ _2 $) : Increase solubility and alter electronic properties, impacting binding to biological targets .

Antibacterial Activity

  • The title compound’s activity is hypothesized to align with derivatives like 5a–n (), which exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .
  • N’-[(E)-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide () shows enhanced activity due to dual Cl substituents, suggesting halogenation amplifies membrane disruption .

Antifungal Potential

  • Analog N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide () demonstrates moderate antifungal activity (IC$ _{50} $ = 12 µM), attributed to methoxy-mediated hydrophobic interactions .

Physicochemical and Computational Insights

  • Dipole Moments : The title compound’s dipole moment (6.2 D) is higher than the 4-OCH$ _3 $ derivative (4.8 D), correlating with stronger intermolecular forces .
  • DFT Studies : HOMO-LUMO gaps for analogs range from 3.5–4.2 eV, with the title compound’s gap (3.8 eV) indicating moderate reactivity .
  • LogP Values : The 2-Cl substituent increases lipophilicity (LogP = 2.9) compared to 4-OCH$ _3 $ (LogP = 2.1), enhancing membrane permeability .

Biological Activity

N'-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base hydrazone compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring , a chlorophenyl group , and a carbohydrazide moiety , contributing to its unique chemical properties. The synthesis typically involves a condensation reaction between 2-chlorobenzaldehyde and 3-methyl-1H-pyrazole-5-carbohydrazide in ethanol under reflux conditions. The resulting product can be purified through filtration and recrystallization.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that derivatives of pyrazole compounds can inhibit the growth of various cancer cell lines, including A549 lung cancer cells. The compound's mechanism involves inducing apoptosis, which is critical for its anticancer efficacy .

Cell LineCompoundIC50 Value (µM)Mechanism
A549This compound26Apoptosis induction
MCF73-(2-chlorophenyl)-N'-[(E)-(2-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide3.79Growth inhibition
SF-2684-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-methyl-1H-pyrazole-5-carbohydrazide12.50Cytotoxicity

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its ability to form stable complexes with metal ions allows it to inhibit metalloenzyme activity, which is crucial for the survival of various pathogens. This characteristic makes it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. It can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process, thereby reducing inflammation in various models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with enzymes and receptors, forming stable complexes that inhibit their activity.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to cell death.
  • Metal Ion Interaction : The ability to form complexes with metal ions enhances its antimicrobial properties.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • A study demonstrated that the compound exhibited significant growth inhibition against A549 lung cancer cells with an IC50 value of 26 µM, indicating its potential as a therapeutic agent in cancer treatment .
  • Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, where this compound was shown to reduce inflammation in animal models comparable to standard anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N'-[(E)-(2-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide?

  • Methodological Answer : The compound is synthesized via condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 2-chlorobenzaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid. Reaction progress is monitored by TLC, and purification involves recrystallization from ethanol. This route is analogous to methods used for structurally related pyrazole carbohydrazides, where hydrazide-aldehyde Schiff base formation is critical .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Methodological Answer :

  • FT-IR : Confirms imine (C=N) stretch (~1600–1620 cm⁻¹) and carbonyl (C=O) vibrations (~1660–1680 cm⁻¹) .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and hydrazide NH signals (δ 10–12 ppm) .
  • X-ray Diffraction : Resolves E-configuration of the imine bond and intermolecular interactions (e.g., hydrogen bonding) critical for crystal packing .

Q. How can elemental analysis and mass spectrometry validate purity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak [M+H]⁺ with <2 ppm deviation. Elemental analysis (C, H, N) should match theoretical values within ±0.4% .

Advanced Research Questions

Q. What computational strategies (DFT, molecular docking) are optimal for studying electronic properties and bioactivity?

  • Methodological Answer :

  • DFT : Use B3LYP/6-31G(d) to optimize geometry, calculate HOMO-LUMO gaps (predicting reactivity), and map electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites .
  • Molecular Docking : Employ AutoDock Vina with protein targets (e.g., GABA receptors for anticonvulsant studies). Validate docking poses using RMSD thresholds (<2 Å) and binding energy scores (ΔG ≤ −7 kcal/mol) .

Q. How to address contradictions between experimental and theoretical vibrational spectra?

  • Methodological Answer : Discrepancies in FT-IR bands (e.g., C=O stretches) arise from solvent effects or crystal packing. Use scaling factors (0.96–0.98) in DFT vibrational frequency calculations to align with experimental data. Compare potential energy distributions (PEDs) to assign modes accurately .

Q. What strategies guide structure-activity relationship (SAR) studies for anticonvulsant activity?

  • Methodological Answer :

  • Substituent Variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate lipophilicity and receptor affinity .
  • Biological Assays : Test derivatives in maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models. Correlate activity with ClogP and polar surface area (PSA) using QSAR models .

Q. How to resolve ambiguities in crystal structure hydrogen-bonding networks?

  • Methodological Answer : Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., N–H···O, C–H···π). Compare with similar pyrazole derivatives (e.g., methoxy-substituted analogs) to identify conserved packing motifs .

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